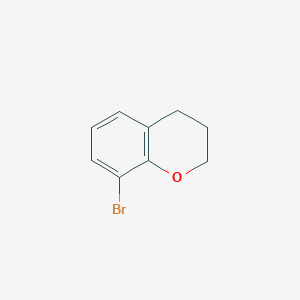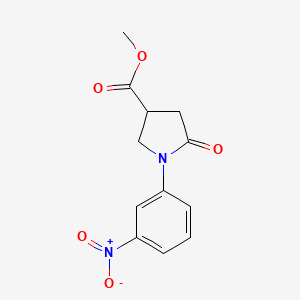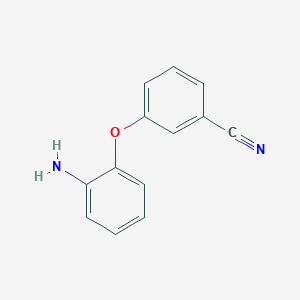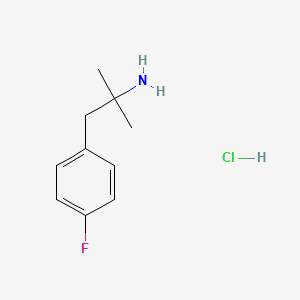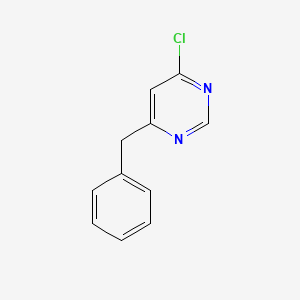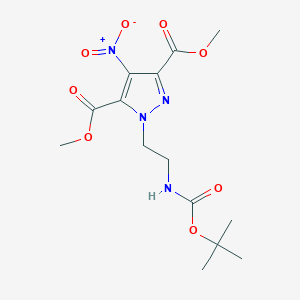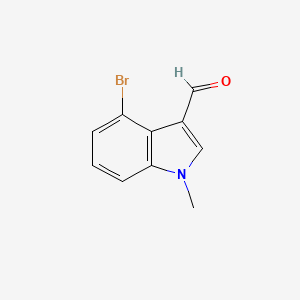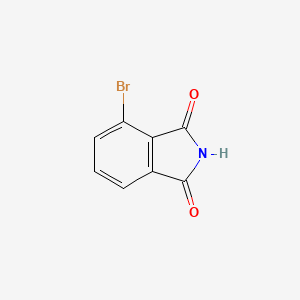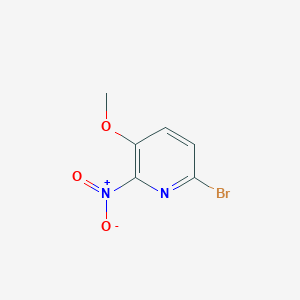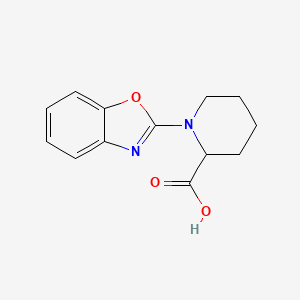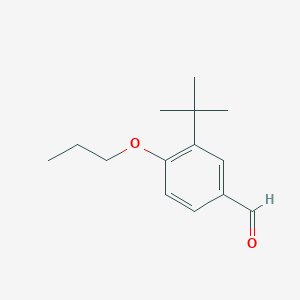![molecular formula C10H10FN3 B1344334 [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine CAS No. 951907-14-5](/img/structure/B1344334.png)
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine: is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.21 g/mol . It features a fluorine atom, an imidazole ring, and a phenylmethanamine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine typically involves the introduction of the imidazole ring onto a fluorinated phenylmethanamine precursor. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of amido-nitriles to form imidazoles under mild conditions.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines to form imidazoles.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the fluorine-substituted phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological systems due to its imidazole ring, which is a common motif in biologically active molecules.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes . The fluorine atom can enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
[3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine: This compound features a methyl group on the imidazole ring, which can alter its chemical properties and reactivity.
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanol: This compound has a hydroxyl group instead of an amine group, affecting its solubility and reactivity.
Uniqueness: The fluorine atom enhances the compound’s stability and binding affinity, while the imidazole ring provides versatility in chemical reactions and biological interactions .
Properties
IUPAC Name |
(3-fluoro-4-imidazol-1-ylphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIXVFSGDRBRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
